Cas no 2411310-39-7 (N-[2-(Benzotriazol-1-yl)ethyl]-2-chloroacetamide)
![N-[2-(Benzotriazol-1-yl)ethyl]-2-chloroacetamide structure](https://ja.kuujia.com/scimg/cas/2411310-39-7x500.png)
N-[2-(Benzotriazol-1-yl)ethyl]-2-chloroacetamide 化学的及び物理的性質
名前と識別子
-
- N-[2-(Benzotriazol-1-yl)ethyl]-2-chloroacetamide
- EN300-26581985
- N-[2-(1H-1,2,3-benzotriazol-1-yl)ethyl]-2-chloroacetamide
- Z3629867594
- 2411310-39-7
-
- インチ: 1S/C10H11ClN4O/c11-7-10(16)12-5-6-15-9-4-2-1-3-8(9)13-14-15/h1-4H,5-7H2,(H,12,16)
- InChIKey: ZWDIZTBIFNZMIZ-UHFFFAOYSA-N
- ほほえんだ: ClCC(NCCN1C2C=CC=CC=2N=N1)=O
計算された属性
- せいみつぶんしりょう: 238.0621387g/mol
- どういたいしつりょう: 238.0621387g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 251
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
N-[2-(Benzotriazol-1-yl)ethyl]-2-chloroacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26581985-0.05g |
N-[2-(1H-1,2,3-benzotriazol-1-yl)ethyl]-2-chloroacetamide |
2411310-39-7 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-[2-(Benzotriazol-1-yl)ethyl]-2-chloroacetamide 関連文献
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
N-[2-(Benzotriazol-1-yl)ethyl]-2-chloroacetamideに関する追加情報
Research Brief on N-[2-(Benzotriazol-1-yl)ethyl]-2-chloroacetamide (CAS: 2411310-39-7) in Chemical Biology and Pharmaceutical Applications
N-[2-(Benzotriazol-1-yl)ethyl]-2-chloroacetamide (CAS: 2411310-39-7) is a specialized chemical compound that has garnered significant attention in the fields of chemical biology and pharmaceutical research. This molecule, characterized by its benzotriazole and chloroacetamide functional groups, serves as a versatile intermediate in the synthesis of bioactive compounds and potential therapeutic agents. Recent studies have explored its utility in drug discovery, protein modification, and as a building block for more complex molecular architectures.
The compound's unique structure allows it to participate in various chemical reactions, making it particularly valuable in the development of covalent inhibitors and targeted therapies. Researchers have investigated its role in the selective modification of cysteine residues in proteins, a strategy increasingly employed in the design of irreversible inhibitors for oncology and infectious disease targets. The chloroacetamide moiety is known for its reactivity with thiol groups, while the benzotriazole component can influence solubility and binding properties.
Recent publications in journals such as the Journal of Medicinal Chemistry and Bioorganic & Medicinal Chemistry Letters have highlighted the compound's application in creating novel kinase inhibitors. One study demonstrated its incorporation into a series of EGFR (epidermal growth factor receptor) inhibitors, showing improved selectivity profiles compared to earlier generation compounds. The research team utilized 2411310-39-7 as a key intermediate to introduce the reactive warhead that forms covalent bonds with the target protein.
In addition to its pharmaceutical applications, N-[2-(Benzotriazol-1-yl)ethyl]-2-chloroacetamide has shown promise in chemical biology tools development. A 2023 study published in ACS Chemical Biology detailed its use in creating activity-based probes for monitoring enzyme activity in live cells. The researchers exploited the compound's ability to selectively label active enzyme forms while remaining inert toward inactive conformations, providing valuable insights into cellular processes.
Synthetic methodologies involving 2411310-39-7 have also advanced, with recent reports describing more efficient and environmentally friendly preparation routes. A green chemistry approach published in Organic Process Research & Development demonstrated a 78% yield improvement through microwave-assisted synthesis, reducing both reaction time and solvent waste. These process optimizations are critical for scaling up production while maintaining the compound's high purity standards required for pharmaceutical applications.
Safety and toxicological assessments of N-[2-(Benzotriazol-1-yl)ethyl]-2-chloroacetamide continue to evolve as its applications expand. Recent in vitro studies have characterized its reactivity profile and potential off-target effects, providing important data for researchers designing compounds based on this scaffold. The development of derivatives with improved selectivity and reduced toxicity remains an active area of investigation, as evidenced by several patent applications filed in the past two years.
Looking forward, the versatility of 2411310-39-7 suggests it will remain an important tool in medicinal chemistry and chemical biology research. Ongoing studies are exploring its use in PROTAC (proteolysis targeting chimera) development and other emerging therapeutic modalities. As the understanding of covalent drug design deepens, this compound and its derivatives are likely to play increasingly significant roles in addressing challenging drug targets.
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